molecular formula C6H12O2 B13112905 [trans-2-Methoxycyclobutyl]methanol

[trans-2-Methoxycyclobutyl]methanol

Cat. No.: B13112905
M. Wt: 116.16 g/mol
InChI Key: JHHDZOQQIUJIBP-NTSWFWBYSA-N
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Description

[trans-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-2-Methoxycyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a methoxy-substituted cyclobutane derivative with a suitable reagent can yield this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

[trans-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy and hydroxymethyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of the methoxy or hydroxymethyl groups with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives .

Scientific Research Applications

[trans-2-Methoxycyclobutyl]methanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [trans-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. For example, the compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    [cis-2-Methoxycyclobutyl]methanol: This isomer differs in the spatial arrangement of the methoxy and hydroxymethyl groups.

    [trans-2-Hydroxycyclobutyl]methanol: This compound has a hydroxyl group instead of a methoxy group.

    [trans-2-Methoxycyclobutyl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group.

Uniqueness

[trans-2-Methoxycyclobutyl]methanol is unique due to its specific stereochemistry and functional groupsIts ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

[(1S,2R)-2-methoxycyclobutyl]methanol

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

JHHDZOQQIUJIBP-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H]1CO

Canonical SMILES

COC1CCC1CO

Origin of Product

United States

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